3-Isopropylphenoxyacetic acid chloride

Vue d'ensemble

Description

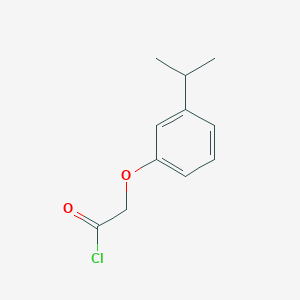

3-Isopropylphenoxyacetic acid chloride is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Isopropylphenoxyacetic acid chloride serves as a key intermediate in the synthesis of various APIs. Its acyl chloride functionality allows it to react with amines and alcohols to form amides and esters, respectively. This property is exploited in the development of anti-inflammatory and analgesic drugs. For instance, derivatives of phenoxyacetic acids have been studied for their potential anti-tumor activities, indicating that this compound could be a precursor for novel therapeutic agents .

Case Study: Anti-Tumor Agents

Research has demonstrated that phenoxyacetic acid derivatives exhibit cytotoxic effects against cancer cell lines. In one study, the synthesis of several amides derived from phenoxyacetic acids was evaluated for their anti-tumor properties. The involvement of this compound in these synthetic pathways underscores its importance in pharmaceutical research .

Agrochemical Applications

Herbicide Development

The compound is also utilized in the agrochemical industry for the synthesis of herbicides. Its ability to form stable esters and amides makes it suitable for creating herbicidal formulations that target specific plant species while minimizing damage to crops. The derivatives produced from this compound can enhance selectivity and efficacy in weed control .

Case Study: Selective Herbicides

A notable example involves the development of selective herbicides based on phenoxyacetic acids, which have shown effectiveness against broadleaf weeds without harming cereal crops. The synthesis of these herbicides often begins with acyl chlorides like this compound, showcasing its critical role in agrochemical innovation .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is used as a building block for synthesizing more complex organic compounds. Its reactivity allows chemists to introduce the acyl group into various substrates, facilitating the formation of diverse chemical entities.

Reactions Involving this compound:

- Formation of Amides: Reacting with amines to yield amides.

- Formation of Esters: Reacting with alcohols to produce esters.

- Synthesis of Anhydrides: Reacting with other carboxylic acids under appropriate conditions.

These reactions highlight its utility as a versatile reagent in synthetic organic chemistry .

Material Science Applications

Polymer Chemistry

In material science, this compound can be employed in the synthesis of polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acid

Reaction with water yields 3-isopropylphenoxyacetic acid:

Reaction:

Mechanism:

-

Nucleophilic attack by water on the electrophilic carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of chloride, regenerating the carbonyl group.

Conditions:

Esterification with Alcohols

Reaction with alcohols produces phenoxyacetic acid esters:

Reaction:

Key Data:

| Alcohol | Product Ester | Yield (%) | Conditions |

|---|---|---|---|

| Methanol | Methyl 3-isopropylphenoxyacetate | 83 | 0°C, pyridine |

| 2,6-Diisopropylphenol | Corresponding ester | 85 | Anhydrous THF, 25°C |

Mechanism:

Amidation with Amines

Forms substituted amides, widely used in pharmaceutical intermediates:

Reaction:

Example Synthesis:

-

N,N-Diethyl-3-isopropylphenoxyacetamide

Functional Group Tolerance:

Grignard Reagent Reactions

Forms tertiary alcohols via a two-step nucleophilic addition:

Reaction:

-

(ketone intermediate)

-

(protonated to 3° alcohol)

Key Insight:

-

Competing reactivity between the acid chloride and ketone intermediate necessitates controlled stoichiometry .

Catalytic Carbochlorocarbonylation

Palladium-catalyzed reaction with norbornene derivatives forms functionalized cyclopentanes:

Reaction:

Performance Data:

| Substrate | Product | Yield (%) | Selectivity |

|---|---|---|---|

| Norbornadiene (NBD) | Exo-adduct | 88 | >95% exo |

| Norbornene (NBE) | Endo-adduct (25°C) | 66 | 85% endo |

Mechanism:

Propriétés

Numéro CAS |

651728-44-8 |

|---|---|

Formule moléculaire |

C11H13ClO2 |

Poids moléculaire |

212.67 g/mol |

Nom IUPAC |

2-(3-propan-2-ylphenoxy)acetyl chloride |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)9-4-3-5-10(6-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3 |

Clé InChI |

XYICRZCOGRZXCE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC(=CC=C1)OCC(=O)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.